2-Amino-2-(1-methyl-4-piperidyl)propan-1-ol
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Description
“2-Amino-2-(1-methyl-4-piperidyl)propan-1-ol” is a chemical compound with the CAS Number: 1781887-74-8 . It has a molecular weight of 172.27 and its IUPAC name is 2-amino-2-(1-methylpiperidin-4-yl)propan-1-ol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H20N2O/c1-9(10,7-12)8-3-5-11(2)6-4-8/h8,12H,3-7,10H2,1-2H3 . This indicates the molecular structure of the compound.Scientific Research Applications
Synthesis and Material Science Applications
Synthesis of Complex Compounds : It serves as a precursor for synthesizing complex ligands and materials. For instance, Yakup Baran et al. (2012) synthesized tetradentate symmetrical ligands using a compound structurally related to 2-Amino-2-(1-methyl-4-piperidyl)propan-1-ol, showcasing its utility in creating materials with specific thermal and magnetic properties (Baran, Kaya, & Turkyilmaz, 2012).
CO2 Capture Technology : In the context of environmental science, derivatives of this compound have been evaluated for carbon dioxide capture. Han Li et al. (2013) characterized blends of piperazine and 2-amino-2-methyl-1-propanol (AMP) for use in CO2 capture by amine scrubbing, highlighting its potential in addressing climate change (Li, Li, Nguyen, Rochelle, & Chen, 2013).
Pharmaceutical and Medicinal Chemistry Applications
- Antitumor Activity : Research has also explored the antitumor activities of piperazine-based tertiary amino alcohols derived from this compound. N. Hakobyan et al. (2020) synthesized piperazine-based tertiary amino alcohols and their dihydrochlorides, studying their effects on tumor DNA methylation processes in vitro, indicating potential therapeutic applications (Hakobyan, Hovasyan, Nersesyan, Agaronyan, Danielyan, Panosyan, Gevorgyan, & Oganesyan, 2020).
Chemistry and Catalysis
- Catalysis and Reaction Studies : This compound has been used in studies investigating catalytic processes and reaction mechanisms. Heidi Bernas et al. (2015) explored the transformation of 1-(2-aminophenyl)propan-2-ol under various conditions, demonstrating its utility in creating catalysts for specific chemical transformations (Bernas, Demidova, Aho, Simakova, Kumar, Laribi, Perrichon, Leino, & Murzin, 2015).
Properties
IUPAC Name |
2-amino-2-(1-methylpiperidin-4-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-9(10,7-12)8-3-5-11(2)6-4-8/h8,12H,3-7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHKAWAASZNKGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1CCN(CC1)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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